N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide is a complex organic compound that features a unique combination of pyrazole and cyclopentapyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of the bromo and methyl groups, followed by the formation of the cyclopentapyrazole ring through additional cyclization reactions. The final step involves the acylation of the intermediate compound to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Bromomethyl methyl ether: A compound with a similar bromo group but different overall structure.
(-)-Carvone: A natural compound with bioactive properties.
Uniqueness
N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide is unique due to its combination of pyrazole and cyclopentapyrazole rings, as well as the presence of both bromo and difluoromethyl groups. This unique structure may confer specific properties that are not found in other similar compounds.
Properties
Molecular Formula |
C16H20BrF2N5O |
---|---|
Molecular Weight |
416.26 g/mol |
IUPAC Name |
N-[3-(4-bromo-3-methylpyrazol-1-yl)propyl]-2-[3-(difluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetamide |
InChI |
InChI=1S/C16H20BrF2N5O/c1-10-12(17)8-23(21-10)7-3-6-20-14(25)9-24-13-5-2-4-11(13)15(22-24)16(18)19/h8,16H,2-7,9H2,1H3,(H,20,25) |
InChI Key |
CAQQTSGLAFTSAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Br)CCCNC(=O)CN2C3=C(CCC3)C(=N2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.